molecular formula C18H22N2O2S B2591925 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309188-16-5

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2591925
CAS No.: 2309188-16-5
M. Wt: 330.45
InChI Key: NZDQXABUNGUTFO-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is the cannabinoid receptor . This compound can be used as a ligand for this receptor .

Mode of Action

Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone interacts with the cannabinoid receptor, leading to changes in the receptor’s activity

Biochemical Pathways

Given its role as a ligand for the cannabinoid receptor , it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory.

Result of Action

As a ligand for the cannabinoid receptor , it likely influences cellular processes regulated by this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.

    Diazepane Ring Formation: The diazepane ring can be constructed by reacting appropriate amine precursors under conditions that promote ring closure.

    Oxolane Ring Introduction: The oxolane ring can be introduced through nucleophilic substitution reactions involving suitable oxirane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, benzothiophene compounds, and oxolane-containing molecules.

Uniqueness

  • The unique combination of the benzothiophene, diazepane, and oxolane rings in this compound may confer distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDQXABUNGUTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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